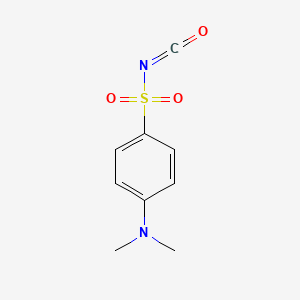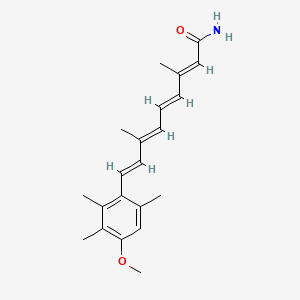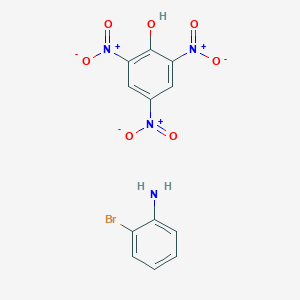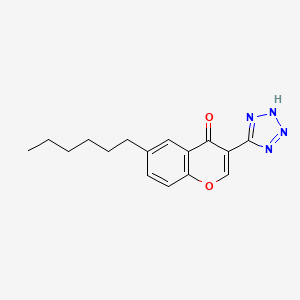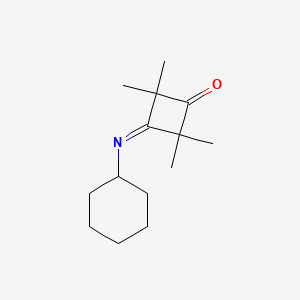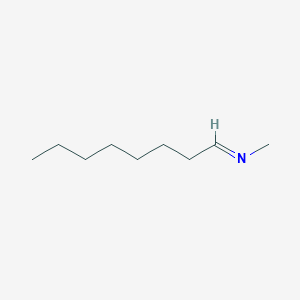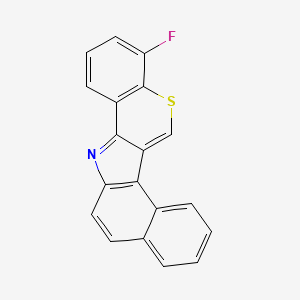
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)-: is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methyl-1,3-dithiolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with dithiolane compounds under controlled conditions. For instance, the reaction of 3-bromopyridine with 2-methyl-1,3-dithiolane in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or aminated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the dithiolane ring is believed to enhance the biological activity of these derivatives .
Industry: Industrially, Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways .
Comparación Con Compuestos Similares
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in the ring.
Thiophenes: Thiophenes are sulfur-containing heterocycles that are structurally similar to thiazoles.
Uniqueness: Pyridine, 3-(2-methyl-1,3-dithiolan-2-yl)- is unique due to the presence of both a pyridine ring and a dithiolane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and industrial applications highlight its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
52155-97-2 |
|---|---|
Fórmula molecular |
C9H11NS2 |
Peso molecular |
197.3 g/mol |
Nombre IUPAC |
3-(2-methyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C9H11NS2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
Clave InChI |
CABIEQJPGGPJTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCS1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)

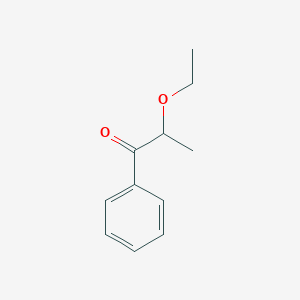
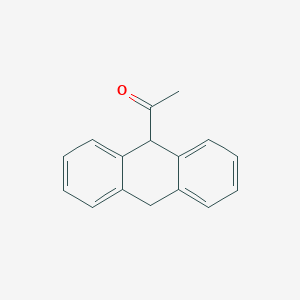
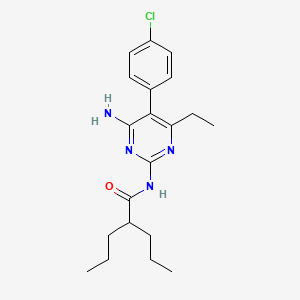
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
